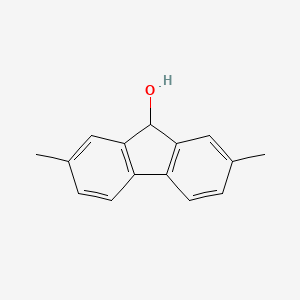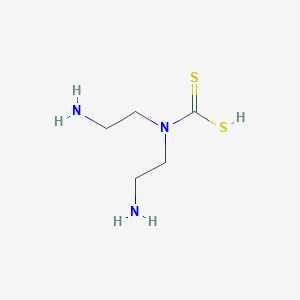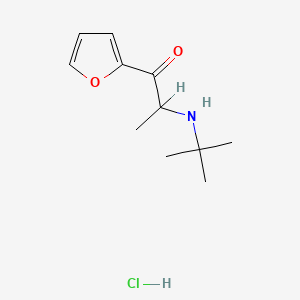
5-Methyl-2-nitroimidazole-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-nitroimidazole-1-ethanol is a synthetic compound belonging to the class of nitroimidazoles. It is known for its antimicrobial properties and is commonly used in the treatment of infections caused by anaerobic bacteria and protozoa. The compound has a molecular formula of C6H9N3O3 and a molecular weight of 171.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-nitroimidazole-1-ethanol typically involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide. The process includes dissolving 2-methyl-5-nitroimidazole in a formic acid solution, followed by the addition of ethylene oxide at a temperature of 30-40°C. Sulfuric acid is added during the reaction to facilitate the process. After the reaction is complete, the formic acid is removed under reduced pressure, and the product is crystallized by adjusting the pH with sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to improve yield and reduce production costs. The use of formic acid and sulfuric acid as solvents and catalysts, respectively, is common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-nitroimidazole-1-ethanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Various alkylating agents or acylating agents can be employed for substitution reactions.
Major Products Formed
Reduction: 5-Methyl-2-aminoimidazole-1-ethanol.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Different substituted imidazole derivatives
Scientific Research Applications
5-Methyl-2-nitroimidazole-1-ethanol is widely used in scientific research due to its antimicrobial properties. It is used in:
Chemistry: As a reagent in the synthesis of other compounds.
Biology: To study the effects of nitroimidazoles on cellular processes.
Medicine: As an active ingredient in medications for treating infections caused by anaerobic bacteria and protozoa.
Industry: In the production of pharmaceuticals and as a standard in analytical chemistry .
Mechanism of Action
The antimicrobial activity of 5-Methyl-2-nitroimidazole-1-ethanol is primarily due to its ability to undergo reductive bioactivation in anaerobic organisms. The nitro group is reduced to form reactive nitrogen species, which then interact with the DNA of the microorganisms, causing strand breaks and inhibiting nucleic acid synthesis. This leads to cell death in the target organisms .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Used to treat similar infections but has a different pharmacokinetic profile.
Benznidazole: Used primarily for the treatment of Chagas disease.
Misonidazole: Investigated for its potential use in cancer therapy as a radiosensitizer
Uniqueness
5-Methyl-2-nitroimidazole-1-ethanol is unique due to its specific structure, which allows it to be effective against a broad range of anaerobic bacteria and protozoa. Its hydroxyl group also provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
CAS No. |
23571-38-2 |
|---|---|
Molecular Formula |
C6H9N3O3 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
2-(5-methyl-2-nitroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C6H9N3O3/c1-5-4-7-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3 |
InChI Key |
FIIUIEQMEKWLPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


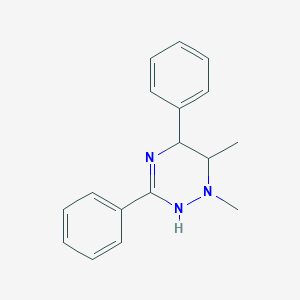
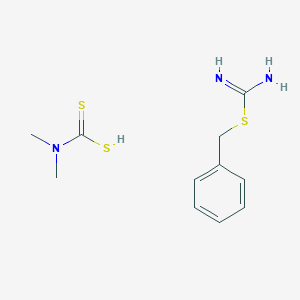
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)
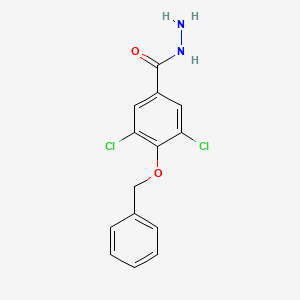
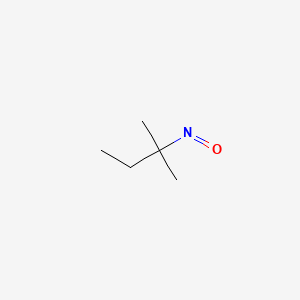
![4-Methoxybicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14689677.png)

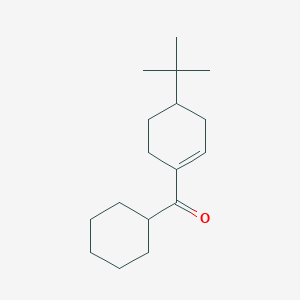
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)


